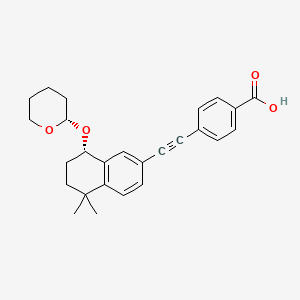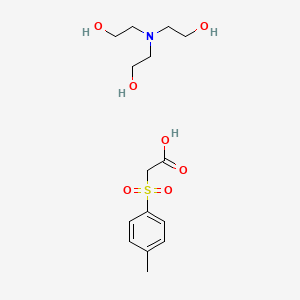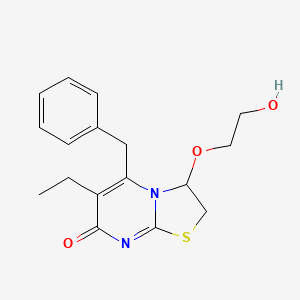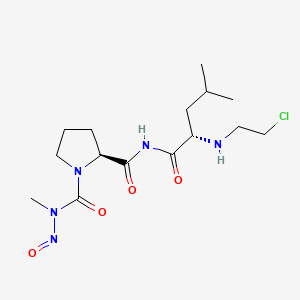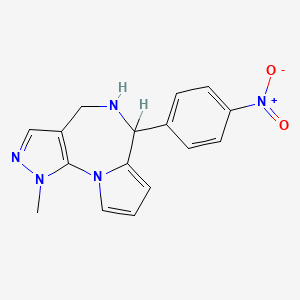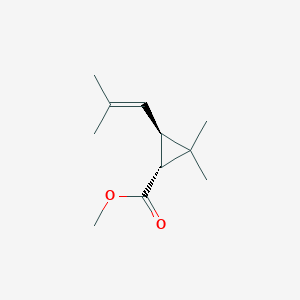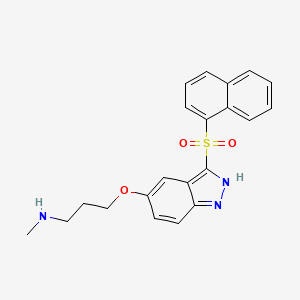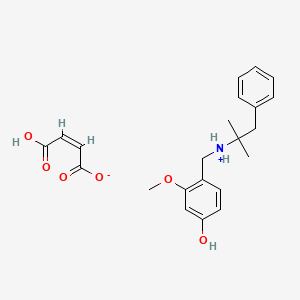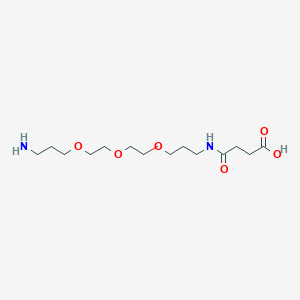
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate is an organic compound known for its unique chemical structure and properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of tert-butyl groups, a hydroxyl group, and a thioglycollate moiety, making it a versatile molecule in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thioglycolic acid. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.
化学反应分析
Types of Reactions
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the production of specialty chemicals, such as stabilizers and antioxidants for polymers and plastics.
作用机制
The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group and thioglycollate moiety play a crucial role in its antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor to 3,5-Di-tert-butyl-4-hydroxybenzylthioglycollate, known for its anti-inflammatory properties.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another related compound with antioxidant activity.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
This compound is unique due to the presence of both hydroxyl and thioglycollate groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
属性
CAS 编号 |
63147-28-4 |
|---|---|
分子式 |
C17H26O3S |
分子量 |
310.5 g/mol |
IUPAC 名称 |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl 2-sulfanylacetate |
InChI |
InChI=1S/C17H26O3S/c1-16(2,3)12-7-11(9-20-14(18)10-21)8-13(15(12)19)17(4,5)6/h7-8,19,21H,9-10H2,1-6H3 |
InChI 键 |
XNAQFHAPGGRYKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COC(=O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


